Ethyl 1-hydroxy-2-methylcyclopropanecarboxylate
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Overview
Description
Ethyl 1-hydroxy-2-methylcyclopropanecarboxylate: is an organic compound with the molecular formula C7H12O3 . It is a derivative of cyclopropane, featuring a hydroxyl group and an ester functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroxylation of Ethyl 2-methylcyclopropanecarboxylate: This method involves the hydroxylation of ethyl 2-methylcyclopropanecarboxylate using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Grignard Reaction: Ethyl magnesium bromide can react with 2-methylcyclopropanecarboxylic acid chloride to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in different reduction products.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group or ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, and other oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH4) and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Different esters and ethers.
Scientific Research Applications
Chemistry: Ethyl 1-hydroxy-2-methylcyclopropanecarboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 1-hydroxy-2-methylcyclopropanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-methylcyclopropanecarboxylate: Lacks the hydroxyl group present in ethyl 1-hydroxy-2-methylcyclopropanecarboxylate.
Ethyl cyclopropanecarboxylate: Does not have the methyl group at the 2-position.
Ethyl 1-hydroxy-2-methylcyclopropaneacetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness: this compound is unique due to the presence of both the hydroxyl and ester groups on the cyclopropane ring, which allows for a wide range of chemical reactions and applications.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
ethyl 1-hydroxy-2-methylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-10-6(8)7(9)4-5(7)2/h5,9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQKUIOKSROIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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